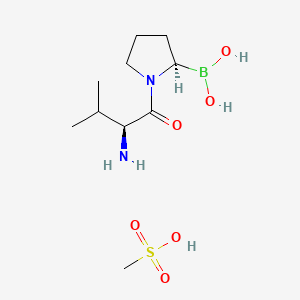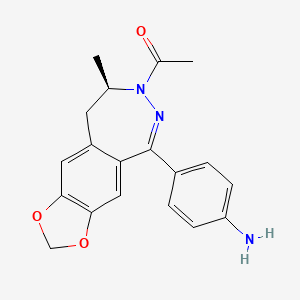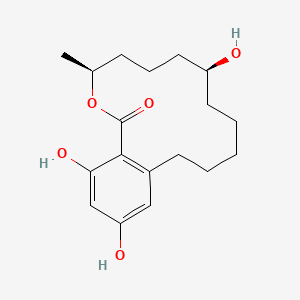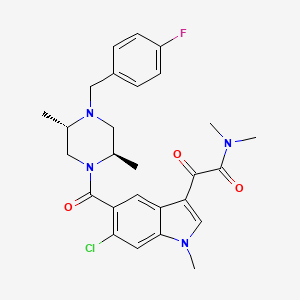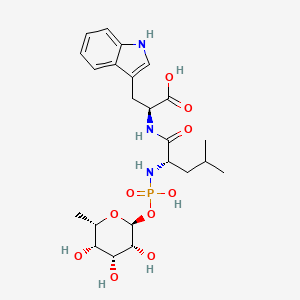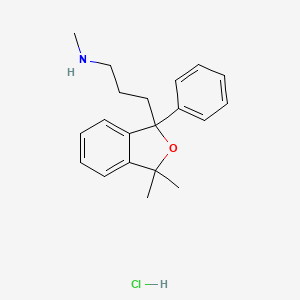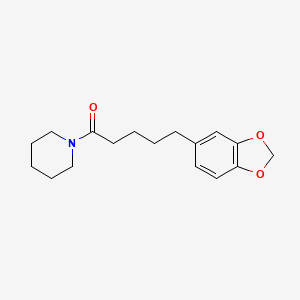
Tetrahydropiperine
Vue d'ensemble
Description
Tetrahydropiperine is a member of benzodioxoles and is a natural product found in Piper swartzianum, Piper tuberculatum, and Piper longum .
Molecular Structure Analysis
Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol . Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one .Chemical Reactions Analysis
Tetrahydropiperine’s interaction with metabolic enzyme cytochrome P450 superfamily and competitive hydrophobic interaction at Monoamine oxide B (MAO-B) active site have made it both a xenobiotics bioenhancer and a potential MAO-B inhibitor .Physical And Chemical Properties Analysis
Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .Applications De Recherche Scientifique
Metabolic Profiling
Tetrahydropiperine, isolated from Piper nigrum L, is known for its insecticide activity. A study by Chen & Li (2020) explored its metabolic profiles in various species. The research identified 20 metabolites of tetrahydropiperine, indicating major metabolic pathways like hydroxylation, dehydrogenation, methylation, GSH conjugation, and glucuronidation. This knowledge is vital for understanding its biological transformations and potential applications.
Cardiovascular and Vascular Remodeling
Tetrandrine, a structurally similar compound to tetrahydropiperine, has been studied for its effects on cardiovascular and vascular remodeling. Rao's (2002) research Rao (2002) highlights Tet's ability to reverse remodeling in hypertension-induced rats, suggesting potential applications in cardiovascular disease treatments.
Cancer Treatment Potential
A study by Lin et al. (2018) explored the combined effects of Tetrandrine and ionizing radiation on colorectal adenocarcinoma cells. The results demonstrated synergistic effects, indicating Tetrandrine's potential as a chemotherapy agent and a radiosensitizer in cancer treatment.
Impact on Drug Metabolism
Research by Zhao et al. (2016) investigated Tetrahydropalmatine's effects on cytochrome P450 enzymes in beagle dogs. The findings suggested minor impacts on some metabolic pathways, highlighting its significance in understanding drug interactions and metabolism.
Inhibitory Mechanisms on Human CYPs
Zhao et al. (2015) studied the inhibitory effects of Tetrahydropalmatine on human cytochrome P450 enzymes Zhao et al. (2015). This research is crucial for predicting drug interactions and understanding the metabolic pathways of pharmaceuticals.
Potential in Treating Pulmonary Diseases
A study by Xie et al. (2002) demonstrated Tetrandrine's multiple biological effects, including anti-inflammatory and antifibrogenetic properties, suggesting its potential application in treating various pulmonary diseases like asthma and pulmonary hypertension.
Gene Expression in PTSD
Ceremuga et al. (2013) examined Tetrahydropalmatine's impact on gene expression in a post-traumatic stress disorder model in rats Ceremuga et al. (2013). The study provides insights into the molecular biology of PTSD and the therapeutic potential of Tetrahydropalmatine in its treatment.
Antifungal Properties
Research by Li et al. (2020) highlighted Tetrandrine's antifungal activity against Botrytis cinerea, a plant pathogen, suggesting its use in plant protection and agriculture.
Safety And Hazards
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZYKUZPJCQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177988 | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropiperine | |
CAS RN |
23434-88-0 | |
| Record name | Tetrahydropiperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropiperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




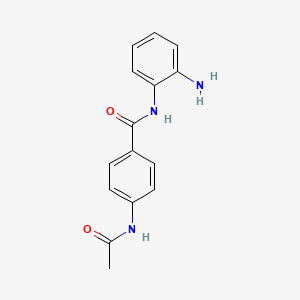
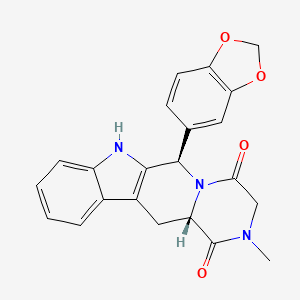
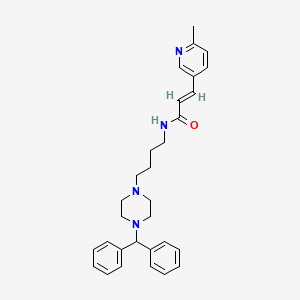
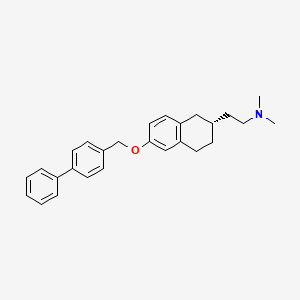

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
